molecular formula C15H15N3O B2977766 2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile CAS No. 341967-12-2

2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile

Cat. No.: B2977766
CAS No.: 341967-12-2
M. Wt: 253.305
InChI Key: ZQDFFJVVKLVPMN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a dimethylanilino group attached to a methoxynicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile typically involves the reaction of 3,4-dimethylaniline with 4-methoxynicotinonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylaniline: A primary arylamine used in the production of dyes and other chemicals.

    4-Methoxynicotinonitrile: A nicotinonitrile derivative used in organic synthesis.

Uniqueness

2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile is unique due to the combination of the dimethylanilino and methoxynicotinonitrile moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethylanilino)-4-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-4-5-12(8-11(10)2)18-15-13(9-16)14(19-3)6-7-17-15/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDFFJVVKLVPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=C2C#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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